molecular formula C18H28O4 B12338474 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid

5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid

Cat. No.: B12338474
M. Wt: 308.4 g/mol
InChI Key: ZKJRQVLXMARPAM-UHFFFAOYSA-N
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Description

5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is a complex organic compound with a unique structure that includes a hydroxypropyl group, dimethylphenoxy group, and a dimethylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 4-(1-Hydroxypropyl)-2,5-dimethylphenol: This intermediate can be synthesized by the alkylation of 2,5-dimethylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.

    Formation of this compound: The intermediate is then reacted with 2,2-dimethylpentanoic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may interact with enzymes or receptors, leading to modulation of biological processes. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxypropyl)-2,5-dimethylphenol: Shares the hydroxypropyl and dimethylphenol moieties but lacks the dimethylpentanoic acid group.

    2,2-Dimethylpentanoic acid: Contains the dimethylpentanoic acid moiety but lacks the hydroxypropyl and phenoxy groups.

Uniqueness

5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

5-[4-(1-hydroxypropyl)-2,5-dimethylphenoxy]-2,2-dimethylpentanoic acid

InChI

InChI=1S/C18H28O4/c1-6-15(19)14-10-13(3)16(11-12(14)2)22-9-7-8-18(4,5)17(20)21/h10-11,15,19H,6-9H2,1-5H3,(H,20,21)

InChI Key

ZKJRQVLXMARPAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C)O

Origin of Product

United States

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